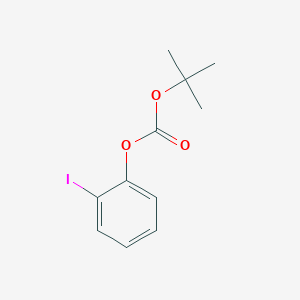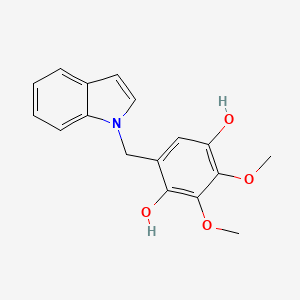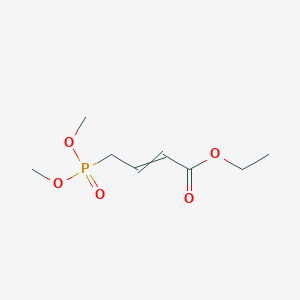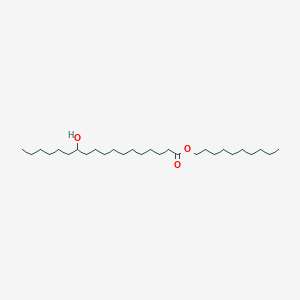
2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid;pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid;pyridine is an organic compound with the molecular formula C10H7NO3 It is known for its unique structure, which includes a cyano group, a hydroxyphenyl group, and a prop-2-enoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid;pyridine typically involves the reaction of 4-hydroxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid;pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted phenyl derivatives, which have various applications in different fields .
Applications De Recherche Scientifique
2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid;pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and dyes.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of 2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid;pyridine involves its interaction with specific molecular targets and pathways. For example, its hydroxy group can form hydrogen bonds with enzymes, affecting their activity. The cyano group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Hydroxyphenyl)prop-2-enoic acid:
2-Cyano-3-(4-diphenylamino)phenyl)prop-2-enoic acid: This compound has a similar cyano and prop-2-enoic acid moiety but includes a diphenylamino group instead of a hydroxyphenyl group.
Uniqueness
Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in scientific research .
Propriétés
Numéro CAS |
355011-58-4 |
|---|---|
Formule moléculaire |
C15H12N2O3 |
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid;pyridine |
InChI |
InChI=1S/C10H7NO3.C5H5N/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7;1-2-4-6-5-3-1/h1-5,12H,(H,13,14);1-5H |
Clé InChI |
YWLFTWVVZWJGMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC=C1.C1=CC(=CC=C1C=C(C#N)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


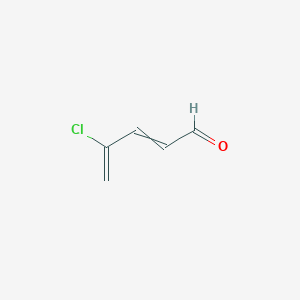
![N-[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-N'-tert-butylurea](/img/structure/B14256190.png)
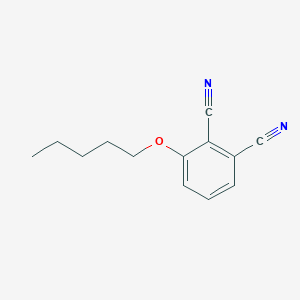
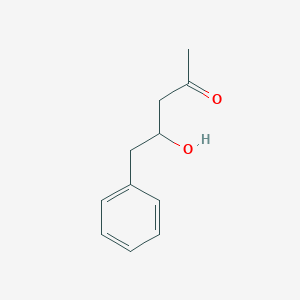

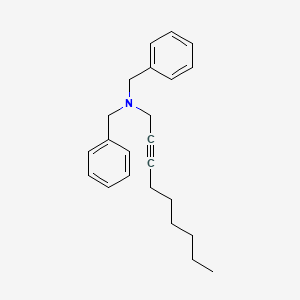
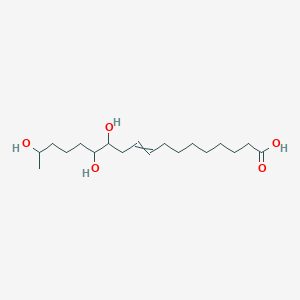
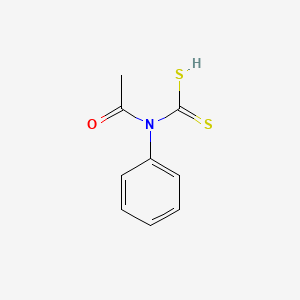
![N-benzyl-4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14256229.png)
